2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazinone core, a thiazole ring, and a pyridine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalazinone core, followed by the introduction of the thiazole and pyridine rings through various coupling reactions. Key reagents often include thionyl chloride, pyridine, and thiazole derivatives. Reaction conditions may involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
Uniqueness
2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a phthalazinone core, thiazole ring, and pyridine moiety. This structural arrangement provides distinct chemical properties and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C18H13N5O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13N5O2S/c24-16(8-14-12-5-1-2-6-13(12)17(25)23-22-14)21-18-20-15(10-26-18)11-4-3-7-19-9-11/h1-7,9-10H,8H2,(H,23,25)(H,20,21,24) |
InChI Key |
XXMMKVUMLNYGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.